molecular formula C10H12N4O4 B2656914 ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate CAS No. 114098-35-0

ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate

Cat. No.: B2656914
CAS No.: 114098-35-0
M. Wt: 252.23
InChI Key: KPHZJJGJFUHJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate is an organic compound with the molecular formula C10H12N4O4 It is a derivative of hydrazone and is characterized by the presence of an ethyl ester group, an amino group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate typically involves the reaction of ethyl 2-aminoacetate with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. Common reaction conditions include:

    Solvent: Ethanol or methanol

    Catalyst: Acetic acid or hydrochloric acid

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Condensation: The hydrazone moiety can undergo condensation reactions with carbonyl compounds to form hydrazones and hydrazides.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Palladium on carbon, acetic acid, hydrochloric acid

Major Products Formed

    Reduction: Ethyl 2-amino-2-[(E)-2-(2-aminophenyl)hydrazono]acetate

    Substitution: Various substituted derivatives depending on the electrophile used

    Condensation: Hydrazones and hydrazides

Scientific Research Applications

Ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions with biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate can be compared with other similar compounds such as:

    Ethyl 2-amino-2-[(E)-2-(2-aminophenyl)hydrazono]acetate: This compound is obtained by the reduction of the nitro group to an amino group.

    Ethyl 2-amino-2-[(E)-2-(2-chlorophenyl)hydrazono]acetate: This compound contains a chlorophenyl group instead of a nitrophenyl group.

    Ethyl 2-amino-2-[(E)-2-(2-methylphenyl)hydrazono]acetate: This compound contains a methylphenyl group instead of a nitrophenyl group.

The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl (2E)-2-amino-2-[(2-nitrophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c1-2-18-10(15)9(11)13-12-7-5-3-4-6-8(7)14(16)17/h3-6,12H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHZJJGJFUHJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.